Potassium tetrathionate

Description

Properties

CAS No. |

13932-13-3 |

|---|---|

Molecular Formula |

H2KO6S4 |

Molecular Weight |

265.4 g/mol |

InChI |

InChI=1S/K.H2O6S4/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6) |

InChI Key |

WLCXUVHORWQORH-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-].[K+].[K+] |

Canonical SMILES |

OS(=O)(=O)SSS(=O)(=O)O.[K] |

Other CAS No. |

13932-13-3 |

Pictograms |

Irritant |

Related CAS |

13760-29-7 (Parent) |

Synonyms |

Potassium Tetrathionate Sodium Tetrathionate Tetrathionate, Potassium Tetrathionate, Sodium Tetrathionic Acid Tetrathionic Acid, Calcium Salt (1:1) Tetrathionic Acid, Dipotassium Salt Tetrathionic Acid, Disodium Salt Tetrathionic Acid, Disodium Salt, Dihydrate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Potassium Tetrathionate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of potassium tetrathionate (B1226582) (K₂S₄O₆), a valuable reagent in various chemical and biological research applications. The methodologies detailed herein are tailored for laboratory-scale preparation, ensuring high purity and yield.

Introduction

Potassium tetrathionate is an inorganic salt that finds utility in analytical chemistry, microbiology, and studies of sulfur metabolism. Its synthesis is a classic example of a redox reaction, typically involving the oxidation of potassium thiosulfate (B1220275). This document outlines the most common and reliable method for its preparation and subsequent purification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | K₂S₄O₆ |

| Molecular Weight | 302.45 g/mol [1] |

| Appearance | White to off-white crystalline powder[2] |

| Density | 2.96 g/mL at 25 °C[1] |

| Solubility in Water | 232 g/L[1][2] |

| Storage Temperature | 2-8 °C[3] |

Synthesis of this compound

The most prevalent and reliable method for the laboratory synthesis of this compound is the oxidation of potassium thiosulfate with iodine.[3][4] The balanced chemical equation for this reaction is:

2 K₂S₂O₃ + I₂ → K₂S₄O₆ + 2 KI

This reaction is typically carried out in an aqueous or an ethanol-water mixture. The use of an ethanol-water medium is advantageous as it significantly reduces the solubility of this compound, leading to its precipitation and facilitating a more straightforward purification process.[1][3]

Experimental Protocol for Synthesis

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

Potassium thiosulfate (K₂S₂O₃)

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Ethanol (B145695) (95%)

-

Distilled water

Equipment:

-

Beakers

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Burette

-

Buchner funnel and flask

-

Filter paper

-

Desiccator

Procedure:

-

Preparation of Potassium Thiosulfate Solution:

-

Dissolve a pre-weighed amount of potassium thiosulfate in distilled water. For a typical laboratory-scale synthesis, a starting concentration of 1 M can be used.

-

-

Preparation of Iodine Solution:

-

Dissolve a stoichiometric amount of iodine (based on the 2:1 molar ratio with potassium thiosulfate) in a minimal amount of a concentrated potassium iodide solution. The potassium iodide is used to enhance the solubility of iodine in water by forming the triiodide ion (I₃⁻). A typical concentration for the iodine solution is 0.5 M.

-

-

Reaction:

-

Slowly add the iodine solution from a burette to the stirred potassium thiosulfate solution at room temperature.

-

Continue the addition until a faint, persistent yellow color of iodine is observed, indicating the completion of the reaction.

-

-

Precipitation:

-

Isolation of the Product:

-

Allow the precipitate to settle, then collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold ethanol-water mixture, followed by a final wash with cold ethanol to remove any residual soluble impurities.

-

Table 2: Example Quantities for Laboratory Synthesis

| Reactant/Solvent | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume |

| Potassium Thiosulfate (K₂S₂O₃) | 190.32 | 0.1 | 19.03 | ~100 mL (as 1 M solution) |

| Iodine (I₂) | 253.81 | 0.05 | 12.69 | ~100 mL (as 0.5 M solution) |

| Ethanol (95%) | - | - | - | ~200 mL |

Note: The quantities provided are for illustrative purposes and can be scaled as needed.

Purification of this compound

The primary method for purifying crude this compound is recrystallization. This technique leverages the difference in solubility of the compound in a solvent at different temperatures. An ethanol-water mixture is the solvent of choice for this purpose.

Experimental Protocol for Recrystallization

-

Dissolution:

-

Transfer the crude this compound to a beaker.

-

Add a minimal amount of a hot ethanol-water mixture (e.g., 1:1 v/v) to dissolve the solid completely. Gentle heating may be required.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.

-

For maximum yield, the solution can be further cooled in an ice bath.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to a constant weight.

-

Purity Assessment

The purity of the synthesized this compound should be assessed to ensure it meets the requirements for its intended use. A common method for purity determination is iodometric titration. Commercial products typically have a purity of ≥98.0%.

Titrimetric Analysis

In an alkaline medium, tetrathionate disproportionates into thiosulfate and sulfite. The total amount of these products can then be determined by titration with a standardized iodine solution.

Workflow and Process Diagrams

The following diagrams, generated using Graphviz, illustrate the key experimental workflows for the synthesis and purification of this compound.

Conclusion

The synthesis and purification of this compound via the oxidation of potassium thiosulfate with iodine is a robust and reliable method for laboratory-scale production. By following the detailed protocols and workflows presented in this guide, researchers can consistently obtain a high-purity product suitable for a wide range of scientific applications. Adherence to proper laboratory safety practices is paramount throughout all procedures.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Potassium Tetrathionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure and molecular geometry of potassium tetrathionate (B1226582) (K₂S₄O₆), a compound of interest in various chemical and biological systems. This document summarizes the key crystallographic data, experimental protocols for its characterization, and a visualization of its molecular structure, intended for a specialist audience in research and development.

Introduction

Potassium tetrathionate, an inorganic salt, is a member of the polythionate family, characterized by a chain of four sulfur atoms flanked by sulfonate groups.[1] The tetrathionate anion (S₄O₆²⁻) plays a role in various chemical and biological processes, including as an intermediate in microbial sulfur metabolism.[2] Its structure and reactivity are of considerable interest to researchers in fields ranging from inorganic chemistry to microbiology and materials science. A precise understanding of its solid-state structure is fundamental to elucidating its chemical behavior. The definitive determination of its crystal structure was reported by Stewart and Szymanski in 1979, which forms the basis of the data presented herein.[1]

Molecular Geometry of the Tetrathionate Anion

The tetrathionate anion consists of a chain of four sulfur atoms with six oxygen atoms attached to the terminal sulfur atoms. The sulfur chain is not linear but adopts a bent conformation. The structure of the S₄O₆²⁻ anion is characterized by two central sulfur atoms in a formal oxidation state of 0 and two terminal sulfur atoms in a formal oxidation state of +5.[2] The overall geometry can be visualized as three edges of a distorted cube.[2]

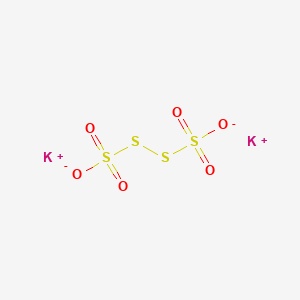

Caption: Molecular structure of the tetrathionate (S₄O₆²⁻) anion.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group Cc.[1] The asymmetric unit contains two independent tetrathionate anions and four potassium cations. The sulfur skeleton of both anions is bent at approximately a right angle about the central S-S bond.[1] The structure is stabilized by an extensive network of ionic interactions between the oxygen atoms of the tetrathionate anions and the potassium cations.[1]

| Parameter | Value |

| Chemical Formula | K₂S₄O₆ |

| Crystal System | Monoclinic |

| Space Group | Cc |

| Unit Cell Dimensions | |

| a | 22.081(5) Å |

| b | 7.991(2) Å |

| c | 10.108 (3) Å |

| β | 102.28 (2)° |

| Volume | 1740.1 ų |

| Z | 8 |

| Bond Lengths (Ranges from two independent anions) | |

| Central S-S | 2.013(9) - 2.020(4) Å |

| Terminal S-S | 2.096(3) - 2.136(4) Å |

| S-O | 1.434(7) - 1.454(10) Å |

Note: The bond length data presented are ranges derived from the abstract of the primary literature as a complete crystallographic information file (CIF) is not publicly available.[1] A comprehensive list of individual bond lengths and angles is therefore not provided.

Experimental Protocols

The following is a summary of the experimental methodology used for the crystal structure determination of this compound, as reported by Stewart and Szymanski (1979).[1]

Crystal Synthesis

While the specific crystallization method for the single crystals used in the diffraction study is not detailed in the abstract, this compound is generally synthesized by the oxidation of potassium thiosulfate (B1220275) (K₂S₂O₃) with iodine (I₂). This reaction is typically carried out in an aqueous solution, from which this compound can be crystallized.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction data were collected using a diffractometer with molybdenum (Mo) Kα radiation (λ = 0.71069 Å). The data were collected using a θ-2θ scan mode with a scan speed of 2° per minute in 2θ. The scan width was 2°, with an increase to account for α₁-α₂ dispersion. Background counts were measured for a total of 40 seconds on either side of the diffraction peak. Two equivalent sets of data were collected.[1]

Data Reduction and Structure Solution

The collected intensity data were corrected for Lorentz and polarization (Lp) effects. An absorption correction was applied using a Gaussian integration procedure. The two sets of data were then averaged to yield a unique set of structure factors. The crystal structure was solved and refined to a final R-value of 0.033 for the observed reflections.[1]

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like this compound follows a well-defined logical workflow, from sample preparation to the final structural model.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

References

A Technical Guide to the Chemical Stability of Potassium Tetrathionate Under Diverse pH Conditions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the chemical stability of potassium tetrathionate (B1226582) (K₂S₄O₆), focusing on its decomposition pathways and kinetics under varying pH environments. The stability of tetrathionate is a critical parameter in numerous applications, including its use as a selective agent in microbiology and as a reactant in chemical synthesis.[1][2] Understanding its behavior in aqueous solutions of different acidity and alkalinity is paramount for experimental design, process optimization, and ensuring the integrity of research outcomes.

Overview of Tetrathionate Stability

Potassium tetrathionate is an inorganic salt that is generally stable under standard, dry storage conditions, typically refrigerated between 2 and 8°C.[3] However, in aqueous solutions, its stability is highly dependent on environmental factors, most notably pH and temperature.[1] Decomposition is observed under both acidic and alkaline conditions, with distinct reaction pathways and products.

Stability and Decomposition in Alkaline Media

Tetrathionate is particularly unstable in alkaline environments, undergoing decomposition that accelerates with increasing pH.[4][5] This instability becomes significant at pH values greater than 8.5 or 9.[4]

Decomposition Products: In alkaline solutions, tetrathionate decomposes into a mixture of other sulfur-containing species. The primary products identified are:

-

Thiosulfate (B1220275) (S₂O₃²⁻)

-

Trithionate (B1219323) (S₃O₆²⁻)

-

Sulfite (B76179) (SO₃²⁻)

The distribution of these products is not constant and varies continuously with the pH of the medium.[6][8]

Kinetics of Alkaline Decomposition: Studies have shown that the decomposition of tetrathionate in strongly alkaline solutions follows first-order kinetics with respect to both tetrathionate and hydroxide (B78521) ions.[9] The reaction can be quite rapid; for instance, at a pH of 11, the hydrolysis is nearly complete within 1.5 hours.[9] A complex 10-step kinetic model has been proposed to account for the experimental observations, involving key intermediates such as pentathionate (S₅O₆²⁻) and sulfoxylic acid (S(OH)₂).[6][7][8]

| pH Range | Condition | Major Decomposition Products | Reference |

| < 2 | Acidic | Trithionate, Pentathionate (via rearrangement) | [10] |

| 2.0 - 7.0 | Slightly Acidic to Neutral | Trithionate, Pentathionate (from reaction with sulfite/thiosulfate) | [11] |

| > 8.5 | Alkaline | Thiosulfate, Trithionate, Sulfite, Sulfate | [4][6][7] |

| Parameter | Value | Conditions | Reference |

| Reaction Order (Tetrathionate) | 1 | Alkaline Solution | [9] |

| Reaction Order (Hydroxide) | 1 | Alkaline Solution | [9] |

| Activation Energy (Ea) | 98.5 kJ mol⁻¹ | Temperature range 22–40 °C | [9] |

Stability and Decomposition in Acidic and Neutral Media

In neutral and slightly acidic environments, this compound exhibits greater stability compared to alkaline conditions. A solution at pH 7 was reported to be stable with no decomposition for at least one hour.[12] However, specific reactions can still lead to its degradation.

Acidic Conditions (pH < 4): Under strongly acidic conditions (e.g., pH 0.4 to 2), tetrathionate can undergo rearrangement to form trithionate and pentathionate.[10] In the presence of oxidizing agents like ferric ions (Fe³⁺), tetrathionate is oxidized to sulfate, a reaction that proceeds orders of magnitude faster than with oxygen alone.[13]

Slightly Acidic to Neutral Conditions (pH 4 - 7): In this range, the decomposition of tetrathionate is often catalyzed by the presence of thiosulfate or involves reaction with sulfite (or bisulfite).[11] The reaction between tetrathionate and thiosulfate is interestingly pH-independent in a neutral medium but becomes pH-dependent under slightly acidic conditions (between pH 4 and 5).[11]

Experimental Protocols for Stability Assessment

The investigation of this compound stability has employed several robust analytical techniques.

Protocol 1: Spectrophotometric Kinetic Analysis in Alkaline Media [6][7][8]

-

Solution Preparation: Prepare stock solutions of this compound. Use buffer systems such as phosphate (B84403)/hydrogen phosphate or carbonate/hydrogen carbonate to maintain a constant pH within the range of 9.2 to 12.2.

-

Ionic Strength Control: Adjust the ionic strength of the solutions to a constant value (e.g., 0.5 M) using an inert salt like sodium perchlorate.

-

Kinetic Monitoring: Initiate the reaction by mixing the tetrathionate solution with the buffer. Monitor the decomposition spectrophotometrically by recording absorbance spectra over time in the UV range (e.g., 265-330 nm).

-

Data Analysis: Use matrix rank analysis to determine the number of independent absorbing species. Identify and quantify the products (tetrathionate, thiosulfate, trithionate) to elucidate the reaction kinetics and mechanism.

Protocol 2: Chromatographic Analysis [9][11]

-

Methodology: Utilize High-Performance Liquid Chromatography (HPLC) or Ion Chromatography for the separation and quantification of tetrathionate and its various decomposition products.[9][11][14]

-

Sample Preparation: Prepare reaction mixtures at the desired pH and temperature. At specified time intervals, take aliquots and quench the reaction if necessary.

-

Analysis: Inject the samples into the chromatograph. The separated species are detected and their concentrations are determined by comparing peak areas to those of known standards.

-

Application: This method is highly effective for simultaneously monitoring the concentrations of multiple polythionates, thiosulfate, and sulfite in slightly acidic and neutral media.[11]

Visualized Pathways and Workflows

The following diagrams illustrate the key decomposition pathways and a typical experimental workflow for studying tetrathionate stability.

Caption: Alkaline decomposition pathway of tetrathionate.

Caption: Experimental workflow for kinetic stability studies.

Caption: Relationship between pH and tetrathionate stability.

References

- 1. Buy this compound (EVT-318538) | 13932-13-3 [evitachem.com]

- 2. CAS 13932-13-3: this compound | CymitQuimica [cymitquimica.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics and mechanism of the decomposition of tetrathionate ion in alkaline medium. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetics and mechanism of the decomposition of tetrathionate ion in alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uvm.edu [uvm.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Potassium tetrathionate as a source of sulfur for microbial metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetrathionate (B1226582) (K₂S₄O₆) is a reduced inorganic sulfur compound (RISC) that plays a significant role as a sulfur and energy source for a diverse range of microorganisms. Its metabolism is a key process in various environments, from acidic mine drainage to the inflamed mammalian gut. For researchers in microbiology, drug development, and environmental science, understanding the mechanisms by which microbes utilize tetrathionate is crucial for applications ranging from bioremediation and bioleaching to the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the core aspects of microbial tetrathionate metabolism, including key metabolic pathways, enzymatic processes, and detailed experimental protocols.

Core Mechanisms of Tetrathionate Metabolism

Microorganisms have evolved distinct pathways to metabolize tetrathionate, primarily through two main strategies: anaerobic respiration and oxidative disproportionation/hydrolysis.

Anaerobic Respiration: The Case of Salmonella enterica

Enteric pathogens like Salmonella enterica can utilize tetrathionate as a terminal electron acceptor during anaerobic respiration, a process that provides a significant growth advantage in the competitive environment of the gut.[1] This metabolic capability is particularly relevant in the context of intestinal inflammation, where host-derived reactive oxygen species oxidize endogenous thiosulfate (B1220275) to produce tetrathionate.[1]

The key enzyme in this process is tetrathionate reductase (Ttr) , a membrane-bound enzyme complex.[2] The genetic basis for tetrathionate respiration in Salmonella is the ttr operon, which encodes the structural subunits of the enzyme (TtrA, TtrB, and TtrC) and a two-component regulatory system (TtrS and TtrR).[2][3]

Signaling Pathway for Tetrathionate Respiration in Salmonella

Caption: TtrS/TtrR two-component system regulating tetrathionate respiration in Salmonella.

The sensor kinase TtrS detects the presence of tetrathionate in the periplasm and subsequently autophosphorylates. The phosphate (B84403) group is then transferred to the response regulator TtrR.[4] Phosphorylated TtrR acts as a transcriptional activator, inducing the expression of the ttrBCA operon, which leads to the synthesis of the tetrathionate reductase enzyme complex.[3][4] The catalytic subunit, TtrA, along with the electron transfer subunit TtrB, is anchored to the cytoplasmic membrane by the integral membrane protein TtrC.[2] This complex then reduces tetrathionate to thiosulfate, using electrons from the quinone pool.[2]

Oxidative Metabolism: The S₄I Pathway in Acidophiles

Acidophilic sulfur-oxidizing microorganisms, such as those from the genus Acidithiobacillus, utilize a different strategy for tetrathionate metabolism, often as an intermediate in the oxidation of other RISCs like thiosulfate. This is known as the tetrathionate-intermediate (S₄I) pathway.[5][6]

The key enzyme in this pathway is tetrathionate hydrolase (TTH) , which catalyzes the hydrolysis of tetrathionate.[5][6] This enzyme is typically found in the periplasm and has an acidic pH optimum, which is well-suited to the environments these microbes inhabit.[5][6]

S₄I Pathway for Thiosulfate and Tetrathionate Oxidation in Acidithiobacillus

Caption: The S₄I pathway for tetrathionate metabolism in acidophilic bacteria.

In the S₄I pathway, thiosulfate is first oxidized to tetrathionate by a thiosulfate:quinone oxidoreductase (TQO) or a thiosulfate dehydrogenase (TSD).[5][6] The resulting tetrathionate is then hydrolyzed by tetrathionate hydrolase (TTH) into thiosulfate, elemental sulfur, and sulfate.[5][6]

Quantitative Data on Microbial Metabolism of Tetrathionate

The efficiency of tetrathionate metabolism varies among different microorganisms and is influenced by environmental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Microbial Growth on Tetrathionate

| Microorganism | Condition | Specific Growth Rate (µ) | Doubling Time | Reference(s) |

| Thiobacillus ferrooxidans | Batch culture, pH 2.5, 10 mM K₂S₄O₆ | 0.092 h⁻¹ | ~7.5 h | [4][7] |

| Salmonella enterica serovar Typhimurium | Anaerobic, with tetrathionate | Growth supported | 1.2 h (on glucose) | [8] |

Note: Specific growth rate for Salmonella on tetrathionate is not explicitly stated in the provided snippets, but its ability to grow is confirmed. The doubling time on glucose is provided for comparison.

Table 2: Enzyme Kinetics for Tetrathionate Metabolism

| Enzyme | Microorganism | Substrate | Kₘ | Vₘₐₓ | Reference(s) |

| Tetrathionate Oxidation System | Thiobacillus ferrooxidans | Tetrathionate | 0.13 - 8.33 mM (pH-dependent) | Not specified | [4][7] |

| Tetrathionate Hydrolase (TTH) | Metallosphaera cuprina Ar-4 | Tetrathionate | 0.35 mmol/L | 86.3 µmol/L | [1] |

Experimental Protocols

Preparation and Use of Tetrathionate Broth for Selective Enrichment of Salmonella

Tetrathionate broth is a selective enrichment medium used for the isolation of Salmonella from various samples.[9][10][11] Its selectivity relies on the ability of Salmonella to reduce tetrathionate, while many other enteric bacteria are inhibited.[10][11]

Materials:

-

Tetrathionate Broth Base

-

Iodine-Potassium Iodide (I₂-KI) Solution (e.g., 6g iodine, 5g KI in 20mL sterile distilled water)

-

Brilliant Green Solution (0.1%) (optional)

-

Sterile culture tubes

-

Sample to be tested (e.g., fecal, food, or environmental sample)

Procedure:

-

Prepare the tetrathionate broth base by suspending the appropriate amount of powder in distilled water and heating to a boil. Do not autoclave.[12]

-

Cool the broth base to below 45°C.[12]

-

Just before use, aseptically add the I₂-KI solution (and brilliant green solution if required) to the broth base and mix well.[12] The addition of iodine to the thiosulfate in the base generates tetrathionate.

-

Dispense the complete medium into sterile tubes.

-

Inoculate the broth with the sample (e.g., 1g of feces or 1mL of liquid sample per 10mL of broth).[9]

-

Incubate the tubes aerobically at 35-37°C for 18-24 hours.[3][9]

-

Following incubation, subculture a loopful of the enriched broth onto selective agar (B569324) plates for Salmonella, such as XLD, HE, or BGA.

Experimental Workflow for Salmonella Enrichment

Caption: Workflow for the selective enrichment of Salmonella using tetrathionate broth.

Measurement of Tetrathionate Concentration in Microbial Cultures

Accurate quantification of tetrathionate is essential for studying its metabolism. Ion chromatography is a sensitive and reliable method for this purpose.[13]

Principle: This method utilizes isocratic ion chromatography with UV detection to separate and quantify tetrathionate, thiosulfate, and other sulfur oxyanions.[13]

Instrumentation and Reagents:

-

Ion chromatograph with a UV detector (set to 216 nm)

-

Polymer-coated, silica-based anion exchange column

-

Eluent: Aqueous saline acetonitrile/methanol mixture

-

Tetrathionate standard solutions

-

Culture samples, centrifuged and filtered to remove cells

Procedure (General Outline):

-

Prepare a series of tetrathionate standard solutions of known concentrations to generate a calibration curve.

-

Prepare culture samples by centrifuging to pellet cells, followed by filtering the supernatant through a 0.22 µm filter.

-

Inject a defined volume of the prepared sample or standard onto the anion exchange column.

-

Elute the sample isocratically with the acetonitrile/methanol eluent.

-

Detect the separated anions by their UV absorbance at 216 nm.

-

Identify the tetrathionate peak based on its retention time compared to the standard.

-

Quantify the concentration of tetrathionate in the sample by comparing its peak area to the calibration curve.

Tetrathionate Reductase Activity Assay

This assay measures the activity of tetrathionate reductase in cell extracts or purified enzyme preparations. A common method involves using an artificial electron donor, such as methyl viologen, and spectrophotometrically monitoring its oxidation.

Materials:

-

Cell-free extract or purified tetrathionate reductase

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Potassium tetrathionate solution

-

Methyl viologen (MV)

-

Sodium dithionite (B78146) (for reducing MV)

-

Spectrophotometer

Procedure (General Outline):

-

Prepare a fresh solution of reduced methyl viologen by adding a small amount of sodium dithionite to a solution of MV in anaerobic buffer until a stable, deep violet color is achieved.

-

In an anaerobic cuvette, add the assay buffer and the cell-free extract or purified enzyme.

-

Add a known concentration of reduced methyl viologen to the cuvette and measure the baseline absorbance at a specific wavelength (e.g., 600 nm).

-

Initiate the reaction by adding the tetrathionate solution.

-

Monitor the decrease in absorbance over time as the reduced methyl viologen is oxidized by the tetrathionate reductase in a tetrathionate-dependent manner.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of reduced methyl viologen.

Conclusion

The metabolism of this compound is a multifaceted process with significant implications for microbial physiology, ecology, and pathogenesis. For researchers and professionals in related fields, a thorough understanding of the underlying biochemical pathways, the enzymes involved, and the methodologies to study these processes is paramount. This guide provides a foundational overview and practical protocols to facilitate further research and development in this exciting area of microbiology. The ability of certain bacteria to harness energy from tetrathionate underscores the remarkable metabolic diversity of the microbial world and presents opportunities for innovative applications in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. dalynn.com [dalynn.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Oxidation kinetics and chemostat growth kinetics of Thiobacillus ferrooxidans on tetrathionate and thiosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | New Insights Into Acidithiobacillus thiooxidans Sulfur Metabolism Through Coupled Gene Expression, Solution Chemistry, Microscopy, and Spectroscopy Analyses [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The Alternative Electron Acceptor Tetrathionate Supports B12-Dependent Anaerobic Growth of Salmonella enterica Serovar Typhimurium on Ethanolamine or 1,2-Propanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. Tetrathionate Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Untitled Document [ucl.ac.uk]

- 13. academic.oup.com [academic.oup.com]

Spectroscopic Characterization of Potassium Tetrathionate (K₂S₄O₆): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of potassium tetrathionate (B1226582) (K₂S₄O₆), with a specific focus on Infrared (IR) and Raman spectroscopy. This document is intended for professionals in research and development who require a comprehensive understanding of the vibrational properties of this inorganic salt.

Potassium tetrathionate is a salt composed of two potassium cations (K⁺) and a tetrathionate anion (S₄O₆²⁻). The tetrathionate anion is notable for its linear chain of four sulfur atoms flanked by six oxygen atoms. Spectroscopic techniques such as IR and Raman are crucial for elucidating the structural features and vibrational modes of this compound.

Vibrational Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Raman | Expected Wavenumber (cm⁻¹) - IR |

| S-O Stretching (Terminal SO₃) | ~1047 | ~1040 - 1250 (strong) |

| S-S Symmetric Stretching | ~470 | Inactive/Weak |

| S-S Bending (Symmetric) | ~220 | Inactive/Weak |

| S-S Bending (Asymmetric) | ~151 | Active |

| O-S-O Bending and other deformation modes | < 400 | < 700 |

Note: The data presented is based on analogies with structurally similar polythionate compounds. Actual experimental values for this compound may vary.

Experimental Protocols

The following sections detail standardized experimental procedures for obtaining high-quality IR and Raman spectra of solid inorganic compounds like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (typically 1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The homogenous mixture is then transferred to a pellet-pressing die.

-

A pressure of approximately 8-10 tons is applied for several minutes to form a transparent or semi-transparent pellet.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Typical Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 (to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

-

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected.

-

The KBr pellet containing the this compound sample is placed in the sample holder.

-

The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to yield the absorbance spectrum of the sample.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound.

Methodology:

-

Sample Preparation:

-

A small amount of crystalline this compound powder is placed on a clean microscope slide or in a capillary tube. No special preparation is typically required for solid samples.

-

-

Instrumentation:

-

A Raman spectrometer equipped with a laser excitation source is utilized.

-

Typical Instrument Parameters:

-

Excitation Wavelength: 785 nm (to minimize fluorescence) or 532 nm.

-

Laser Power: 10-100 mW (adjusted to avoid sample degradation).

-

Spectral Range: 100 - 3500 cm⁻¹

-

Integration Time: 1-10 seconds per accumulation.

-

Number of Accumulations: 10-20.

-

-

-

Data Acquisition:

-

The laser is focused on the sample.

-

The Raman scattered light is collected and directed to the spectrometer.

-

The spectrum is recorded, displaying the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

-

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a solid sample such as this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Thermochemical Properties and Decomposition of Potassium Tetrathionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tetrathionate (B1226582) (K₂S₄O₆) is a sulfur-containing inorganic compound with applications in analytical chemistry and microbiology. A thorough understanding of its thermochemical properties and decomposition behavior is crucial for its handling, application, and the development of novel therapeutic strategies involving sulfur-based compounds. This technical guide provides a comprehensive overview of the available thermochemical data, outlines detailed experimental protocols for its characterization, and presents a logical pathway for its thermal decomposition.

Introduction

Potassium tetrathionate is a salt of tetrathionic acid, belonging to the family of polythionates, which are oxyanions of sulfur.[1] Its stability and reactivity are of significant interest, particularly its decomposition under various conditions. While stable under standard conditions, it is known to decompose in alkaline solutions, yielding a mixture of other sulfur-containing compounds such as thiosulfate, trithionate, sulfite, and sulfate.[2][3] The study of its thermal decomposition in the solid state is essential for predicting its behavior at elevated temperatures and for ensuring safe handling and storage.

Thermochemical Properties

Table 1: Reported Thermochemical Data for the Aqueous Tetrathionate Ion

| Species | Standard Gibbs Free Energy of Formation (ΔGf°) |

| S₄O₆²⁻(aq) | -1022.2 kJ/mol |

Note: This value is for the aqueous ion and not the solid potassium salt.

The lack of comprehensive thermochemical data for solid this compound highlights an area for further experimental investigation. The following sections describe the experimental protocols that can be employed to determine these crucial parameters.

Experimental Protocols

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of solid this compound can be determined using oxygen bomb calorimetry. This technique measures the heat of combustion of a substance at constant volume.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of pure this compound is pressed into a pellet.

-

Bomb Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to make contact with the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere with water vapor.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, and then filled with high-purity oxygen to a pressure of approximately 30 atm.[6]

-

Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in a well-insulated container (calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a constant temperature is reached after the initial rise.

-

Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[7]

-

Calculation: The heat of combustion of this compound is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and sulfuric acid from any nitrogen and sulfur impurities, and the heat of combustion of the fuse wire. The standard enthalpy of formation is then determined using Hess's Law, based on the known enthalpies of formation of the combustion products (e.g., K₂SO₄(s), SO₂(g)).

Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal stability and decomposition pathway of this compound can be investigated using TGA and DSC. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature change.

Methodology for TGA:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina (B75360) or platinum).[8]

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere. A reactive atmosphere (e.g., air or oxygen) can also be used to study oxidative decomposition.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

-

Data Analysis: The resulting TGA curve, a plot of mass versus temperature, is analyzed to identify the temperatures at which mass loss occurs. The magnitude of the mass loss at each step provides information about the composition of the intermediates and final products.

Methodology for DSC:

-

Sample Preparation: A small, weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or other suitable DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired atmosphere (inert or reactive) is established.

-

Heating Program: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min), over the temperature range of interest.

-

Data Analysis: The DSC curve, a plot of heat flow versus temperature, reveals endothermic and exothermic transitions. The peak temperatures indicate the temperatures of events such as melting and decomposition, and the area under the peaks corresponds to the enthalpy change of these transitions.[9]

Thermal Decomposition of this compound

While detailed studies on the thermal decomposition of solid this compound are scarce, information from its decomposition in alkaline solutions suggests a complex process involving the disproportionation of the tetrathionate ion.[2][3] A plausible decomposition pathway for the solid, initiated by heat, can be proposed. The decomposition is expected to proceed through a series of steps, ultimately leading to more stable sulfur compounds.

The decomposition in alkaline solution is known to be first-order with respect to both tetrathionate and hydroxide (B78521) ions, with a reported activation energy of 98.5 kJ mol⁻¹ in the temperature range of 22–40 °C.[2]

A proposed logical sequence for the thermal decomposition of solid this compound is depicted in the following diagram. This pathway is hypothesized based on the known chemistry of polythionates and may involve the formation of potassium trithionate, potassium thiosulfate, and ultimately potassium sulfate, sulfur, and sulfur dioxide.

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

This technical guide has synthesized the available information on the thermochemical properties and decomposition of this compound. A significant gap in the literature exists regarding the experimentally determined thermochemical data for the solid compound. The provided experimental protocols for bomb calorimetry, TGA, and DSC offer a clear path for researchers to obtain these critical values. The proposed decomposition pathway provides a logical framework for understanding the thermal degradation of this compound, which can be further refined through detailed experimental studies employing techniques such as TGA coupled with mass spectrometry to identify the evolved gaseous products. A more complete understanding of these properties will be invaluable for the safe and effective application of this compound in research and industry.

References

- 1. Polythionates - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NIST-JANAF Thermochemical Tables [janaf.nist.gov]

- 5. NIST Chemistry WebBook [webbook.nist.gov]

- 6. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 7. biopchem.education [biopchem.education]

- 8. epfl.ch [epfl.ch]

- 9. sfu.ca [sfu.ca]

Role of tetrathionate in the marine sulfur cycle and microbial ecology

An In-Depth Technical Guide on the Role of Tetrathionate (B1226582) in the Marine Sulfur Cycle and Microbial Ecology

Abstract

Tetrathionate (S₄O₆²⁻) is a transient yet pivotal sulfur intermediate in the marine biogeochemical sulfur cycle. Despite its typically low or undetectable concentrations in situ, its high reactivity and rapid microbial turnover underscore a significant, albeit cryptic, role in connecting oxidative and reductive sulfur pathways. This guide synthesizes current knowledge on the formation, consumption, and microbial drivers of tetrathionate cycling in marine environments, particularly within sediments and oxygen minimum zones (OMZs). We present quantitative data on relevant sulfur species, detail key experimental protocols for studying tetrathionate metabolism, and provide visual diagrams of the core metabolic pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this reactive polythionate's function in marine microbial ecology.

Introduction: The Enigmatic Role of Tetrathionate

The marine sulfur cycle is a complex network of microbially-mediated and abiotic transformations that are fundamental to global biogeochemistry. While sulfate (B86663) (SO₄²⁻) and sulfide (B99878) (H₂S) are the most abundant sulfur compounds, a suite of intermediate species, including thiosulfate (B1220275) (S₂O₃²⁻), elemental sulfur (S⁰), and polythionates, act as critical links between the oxidized and reduced poles of the cycle.[1] Among these, tetrathionate stands out due to its "cryptic" nature; it is rarely found in high concentrations in marine environments, not because it is insignificant, but because it is produced and consumed with extreme rapidity.[2] This high reactivity, both biotic and abiotic, positions tetrathionate as a central hub for electron transfer in anoxic and suboxic marine ecosystems.[3][4] Understanding its dynamics is crucial for comprehending microbial metabolism, energy flow, and nutrient cycling in these globally important habitats.

Biogeochemistry of Tetrathionate in Marine Systems

Tetrathionate's role is defined by the dynamic interplay of its formation and consumption pathways, which are prevalent in marine sediments, especially within OMZs.[5]

Formation of Tetrathionate

The primary biogenic precursor for tetrathionate is thiosulfate.[6] Chemolithotrophic microorganisms, including diverse bacteria and archaea, oxidize thiosulfate to form tetrathionate. This reaction is a key step in dissimilatory sulfur oxidation.[2]

-

Biotic Formation: The oxidation of two thiosulfate molecules is catalyzed by enzymes such as thiosulfate dehydrogenase (TsdA) and thiosulfate:quinone oxidoreductase (TQO or DoxDA).[2][7] Metagenomic studies have revealed the widespread occurrence of genes encoding these enzymes in marine sediments.[8] Genera such as Halomonas, Methylophaga, and Pseudomonas have been identified as potent tetrathionate producers.[6][8]

-

Abiotic Formation: While microbial activity is the dominant source, potential abiotic origins cannot be ruled out.[3] For instance, the oxidation of pyrites by manganese oxides (MnO₂) can also generate tetrathionate.[3]

Consumption of Tetrathionate

Once formed, tetrathionate is rapidly consumed through several competing pathways:

-

Microbial Reduction (Respiration): Under anaerobic conditions, many facultatively anaerobic bacteria can use tetrathionate as a terminal electron acceptor for respiration, reducing it back to thiosulfate.[9] This process is catalyzed by the enzyme tetrathionate reductase (TtrABC).[2][5] This reduction creates a "cul-de-sac" in the sulfur cycle, effectively short-circuiting the complete oxidation of sulfide to sulfate and conserving reduced sulfur within the system.[4]

-

Microbial Oxidation: Chemolithotrophic bacteria can further oxidize tetrathionate to sulfate, often via other intermediates.[5] In some acidophilic bacteria, the enzyme tetrathionate hydrolase (4THase) plays a key role, breaking tetrathionate down into thiosulfate, elemental sulfur, and sulfate.[7][10]

-

Microbial Disproportionation: Some microorganisms can disproportionate tetrathionate, a process yielding both more oxidized (sulfate) and more reduced (sulfide) sulfur compounds.[11]

-

Abiotic Reduction: Tetrathionate is chemically reactive with sulfide. In sulfidic sediments, tetrathionate can be abiotically reduced by H₂S to form thiosulfate and elemental sulfur, contributing to its rapid turnover and low steady-state concentrations.[3]

Data Presentation: Sulfur Species in Marine Sediments

Quantitative analysis of marine sediments, particularly from the Arabian Sea OMZ, reveals the characteristic signature of a cryptic tetrathionate cycle: the presence of its precursor (thiosulfate) and related reduced compounds (sulfide), but the absence of detectable tetrathionate itself.

| Parameter | Concentration Range | Location / Condition | Citation |

| Thiosulfate (S₂O₃²⁻) | 0 - 11.1 µM | Pore waters of Arabian Sea OMZ sediment cores | [2] |

| < 3 µM | Black Sea sediments | [4] | |

| Tetrathionate (S₄O₆²⁻) | Undetected | Pore waters of Arabian Sea OMZ sediment cores | [2][8] |

| Sulfide (H₂S) | 0 - 2.01 mM | Arabian Sea OMZ sediment cores | [3] |

| Elemental Sulfur (S⁰) | ~3 orders of magnitude higher than dissolved species | Black Sea and North Sea sediments | [4] |

Key Microbial Players and Enzymes

Metagenomic and culture-based studies have identified a diverse array of microorganisms involved in tetrathionate cycling. The functionality of these microbial communities is corroborated by the widespread detection of key metabolic genes.

| Metabolic Process | Key Genes / Enzymes | Example Microbial Genera | Citation |

| Thiosulfate Oxidation to Tetrathionate | tsdA (Thiosulfate dehydrogenase), doxDA (Thiosulfate:quinone oxidoreductase) | Halomonas, Pseudomonas, Stenotrophomonas, Methylophaga | [2][6][8] |

| Tetrathionate Reduction to Thiosulfate | ttrABC (Tetrathionate reductase) | Salmonella, Citrobacter, Proteus, Enterobacter | [2][5][8] |

| Tetrathionate Oxidation/Hydrolysis | tetH (Tetrathionate hydrolase - 4THase) | Acidithiobacillus, Pusillimonas, Guyparkeria | [7][8][10] |

Diagrams of Pathways and Workflows

Visual representations are crucial for understanding the complex interactions within the marine sulfur cycle and the methodologies used to study them.

Caption: The central, cryptic role of tetrathionate in the marine sulfur cycle.

Caption: Workflow for investigating tetrathionate cycling in marine sediments.

Caption: Simplified microbial pathways for tetrathionate formation and reduction.

Experimental Protocols

Investigating the cryptic tetrathionate cycle requires sensitive and specific methodologies. The following protocols are adapted from studies of marine sediments.[2][8]

Quantification of Thiosulfate and Tetrathionate

-

Thiosulfate Analysis (Ion Chromatography):

-

Sample Preparation: Pore water is extracted from sediment cores via centrifugation or squeezing under anoxic conditions. Samples are immediately filtered (e.g., through a 0.22 µm filter) and preserved.

-

Instrumentation: A high-performance ion chromatograph (HPIC) equipped with a conductivity detector and an appropriate anion-exchange column (e.g., Dionex IonPac AS16) is used.

-

Elution: A gradient of a strong eluent, such as potassium hydroxide (B78521) (KOH), is used to separate the anions.

-

Quantification: Peak areas are compared against a calibration curve prepared from known standards of sodium thiosulfate. The detection limit is typically in the low micromolar (µM) range.

-

-

Tetrathionate Analysis (Spectroscopic Assay):

-

Principle: This method is based on the reaction of tetrathionate with cyanide (CN⁻) to form thiocyanate (B1210189) (SCN⁻), which then reacts with ferric iron (Fe³⁺) to produce a red-colored complex (ferric thiocyanate) that can be measured spectrophotometrically.

-

Procedure:

-

To a porewater sample, add a cyanide solution (e.g., 0.5 M KCN) and allow the reaction to proceed for a set time (e.g., 15 minutes) to convert tetrathionate to thiocyanate.

-

Add a ferric nitrate-nitric acid reagent to develop the color.

-

Measure the absorbance at a specific wavelength (e.g., 460 nm) using a spectrophotometer.

-

-

Quantification: Compare the absorbance to a standard curve prepared with known concentrations of potassium tetrathionate. Note: This method can have interferences and may lack the sensitivity to detect the very low concentrations typical of marine environments.[2]

-

Slurry Culture Experiments for Microbial Activity

This protocol is used to assess the potential for tetrathionate metabolism by the native microbial community.[2][8]

-

Preparation: Inside an anaerobic chamber, create sediment slurries by mixing a known mass of sediment with sterile, anoxic artificial seawater or a specific growth medium.

-

Amendment: Divide the slurries into experimental groups:

-

Tetrathionate Formation: Amend with a known concentration of thiosulfate (e.g., 10 mM).

-

Tetrathionate Oxidation: Amend with a known concentration of tetrathionate.

-

Tetrathionate Reduction: Amend with tetrathionate under anaerobic conditions.

-

Control: No sulfur amendment.

-

-

Incubation: Incubate the slurries under controlled conditions (e.g., specific temperature, oxic or anoxic headspace).

-

Time-Series Sampling: At regular intervals, withdraw subsamples from each slurry.

-

Analysis: Analyze the subsamples for concentrations of thiosulfate, tetrathionate, and sulfate using the methods described in section 6.1.

-

Rate Calculation: Calculate the rates of formation or consumption and express them as micromoles of sulfur transformed per liter of slurry per day (µmol S L⁻¹ d⁻¹).[2]

Conclusion and Future Directions

Tetrathionate is a highly reactive and biologically significant intermediate in the marine sulfur cycle. Its cryptic nature—a result of rapid and tightly coupled microbial formation and consumption—belies its importance as a central node for sulfur and electron flow in anoxic and suboxic environments. Metagenomic evidence confirms the widespread genetic potential for tetrathionate metabolism in marine sediments.

Future research should focus on:

-

Developing more sensitive in situ detection methods to overcome the analytical challenges posed by its low concentrations.

-

Elucidating the regulatory networks that control the expression of tetrathionate-metabolizing genes in response to environmental cues.

-

Investigating the role of tetrathionate cycling in other marine environments, such as hydrothermal vents and the water column of OMZs.

-

Exploring the potential for novel enzymes and metabolic pathways related to tetrathionate, which could be of interest to biotechnological and pharmaceutical research.

References

- 1. The Biogeochemical Sulfur Cycle of Marine Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BG - Cryptic roles of tetrathionate in the sulfur cycle of marine sediments: microbial drivers and indicators [bg.copernicus.org]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. bg.copernicus.org [bg.copernicus.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Tetrathionate hydrolase from the acidophilic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbial oxidation of sulfur - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for preparing tetrathionate broth for Salmonella enrichment

Application Notes: Tetrathionate (B1226582) Broth for Salmonella Enrichment

Introduction

Tetrathionate Broth is a selective enrichment medium used for the isolation of Salmonella species from various samples, including clinical specimens (such as feces), food products, and environmental samples.[1][2] The medium's formulation is designed to suppress the growth of commensal intestinal organisms while allowing Salmonella to proliferate.[1][3] This selective action is crucial, as Salmonella may be present in low numbers compared to competing microflora.[4]

Principle of Operation

The selectivity of Tetrathionate Broth is based on the production of tetrathionate (S₄O₆²⁻) ions.[1][5] This is achieved by adding an iodine-potassium iodide solution to the broth base, which contains sodium thiosulfate (B1220275), just before use.[6][7] The iodine oxidizes the thiosulfate to form tetrathionate.[7] Most non-pathogenic enteric bacteria, such as E. coli, are inhibited by the presence of tetrathionate.[6] However, Salmonella species possess the enzyme tetrathionate reductase, which allows them to utilize tetrathionate as an electron acceptor and thrive in this environment.[2][6]

The broth also contains other selective and nutritive components:

-

Peptones and Yeast Extract: Provide essential nutrients like nitrogen, vitamins, and amino acids to support bacterial growth.[1]

-

Bile Salts: Inhibit the growth of gram-positive bacteria and some gram-negative organisms.[6][8]

-

Calcium Carbonate: Acts as a buffer to neutralize the sulfuric acid produced during the reduction of tetrathionate, maintaining the pH of the medium.[1][9]

For enhanced selectivity, supplements like brilliant green or novobiocin (B609625) can be added. Brilliant green further suppresses gram-positive and some gram-negative bacteria, while novobiocin can be used to inhibit the growth of Proteus species, which can also reduce tetrathionate.[8][9][10]

Quantitative Data: Broth Formulations

The following tables summarize the components for various common formulations of Tetrathionate Broth base and the essential iodine-potassium iodide supplement.

Table 1: Composition of Tetrathionate Broth Base Formulations (per 1 Liter of Purified Water)

| Component | Formulation 1 (General Purpose)[7][8][9][11] | Formulation 2 (Sigma-Aldrich)[1] | Formulation 3 (ISO)[5] |

| Enzymatic Digest of Casein/Peptone | 2.5 g | 4.5 g (Peptone) | - |

| Enzymatic Digest of Animal Tissue/Meat Peptone | 2.5 g | 0.9 g (Meat Extract) | - |

| Mixed Peptones | - | - | - |

| Bile Salts | 1.0 g | - | - |

| Calcium Carbonate | 10.0 g | 25.0 g | - |

| Sodium Thiosulfate | 30.0 g | 40.7 g | - |

| Yeast Extract | - | 1.8 g | - |

| Sodium Chloride | - | 4.5 g | - |

| Dehydrated Base Powder | 46.0 g | 77.4 g | 107.0 g |

| Final pH | 8.4 ± 0.2 | 7.8 ± 0.2 | N/A |

Table 2: Composition of Iodine-Potassium Iodide (I₂-KI) Solution

| Component | Amount |

| Iodine | 5.0 - 6.0 g[1][7][9][12] |

| Potassium Iodide | 4.0 - 5.0 g[1][7][9][12] |

| Purified Water (Sterile) | 20.0 mL[1][7][12] |

Experimental Protocols

Protocol 1: Preparation of Tetrathionate Broth Base

-

Dissolution: Suspend the appropriate amount of dehydrated tetrathionate broth base powder (refer to Table 1 or manufacturer's instructions) in 1 liter of purified water.[7]

-

Heating: Heat the suspension with frequent agitation and bring it to a boil for one minute to ensure complete dissolution of the medium.[7] Do not autoclave the broth base, as excessive heat can degrade its components.[12][13]

-

Cooling: Cool the prepared broth base to below 45-50°C.[7]

-

Storage: The sterile broth base (without iodine) can be stored at 2-8°C for several weeks.[1][11]

Protocol 2: Preparation of Iodine-Potassium Iodide (I₂-KI) Solution

-

Dissolution: Dissolve 5.0 g of potassium iodide in 20 mL of sterile purified water.[1][7][12]

-

Addition of Iodine: Add 6.0 g of iodine to the potassium iodide solution.[1][7][12]

-

Mixing: Stir the solution until the iodine is completely dissolved.[14]

Protocol 3: Final Preparation of Complete Tetrathionate Broth and Salmonella Enrichment

-

Addition of Iodine: Immediately before use, aseptically add 20 mL of the prepared I₂-KI solution to 1 liter of the cooled Tetrathionate Broth Base.[1][7] Mix well. The medium should not be heated after the addition of iodine.[7] The complete medium should be used on the day it is prepared.[1][11]

-

Optional Supplements: If required, add other selective agents like brilliant green (10 mL of a 0.1% solution) or novobiocin (40 mg/L) to the broth before adding the iodine solution.[1][8]

-

Dispensing: Aseptically dispense the complete medium into sterile test tubes, typically in 10 mL volumes.[1] Ensure the calcium carbonate precipitate is evenly suspended during dispensing.[9]

-

Inoculation: Inoculate the broth with the sample. For solid samples like feces or food, add approximately 1 gram to 10 mL of broth.[2] For liquid samples, a 1:10 ratio is common.[3] Thoroughly emulsify the specimen in the broth.[15]

-

Incubation: Incubate the inoculated tubes aerobically for 18-24 hours at 35-37°C.[2][9] Some protocols may recommend incubation at 43°C.[1]

-

Subculturing: After incubation, subculture a loopful of the enrichment broth onto selective and differential agar (B569324) plates, such as Xylose Lysine Deoxycholate (XLD) Agar, Bismuth Sulfite Agar, or Salmonella-Shigella (SS) Agar.[1][2]

-

Final Steps: Incubate the plates and examine for characteristic Salmonella colonies. Further biochemical and serological tests are required for complete identification.[2]

Visualized Workflow

Caption: Workflow for Tetrathionate Broth Preparation and Salmonella Enrichment.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. dalynn.com [dalynn.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. exodocientifica.com.br [exodocientifica.com.br]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Tetrathionate Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]

- 7. neogen.com [neogen.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. exodocientifica.com.br [exodocientifica.com.br]

- 11. Tetrathionate Broth (USA) 500g - LabMal [labmal.com]

- 12. dilaco.com [dilaco.com]

- 13. himedialabs.com [himedialabs.com]

- 14. BAM Media M145: Tetrathionate (TT) Broth | FDA [fda.gov]

- 15. hardydiagnostics.com [hardydiagnostics.com]

Application Notes and Protocols for the Use of Potassium Tetrathionate in Selective Media for Isolating Salmonella Species

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and protocols for using potassium tetrathionate-based selective media in the isolation and enrichment of Salmonella species from various sample types, including clinical, food, and environmental specimens.

Introduction

The selective enrichment of Salmonella is a critical step in its detection and isolation, particularly when the target organism is present in low numbers or accompanied by a large population of competing microorganisms.[1][2][3] Tetrathionate (B1226582) broth, first developed by Mueller, is a widely used selective enrichment medium that facilitates the recovery of Salmonella species while inhibiting the growth of many other enteric bacteria.[4][5] Its selectivity is based on the ability of Salmonella to respire anaerobically using tetrathionate as an electron acceptor, a metabolic capability absent in many other gut commensals.[1][4][6]

Principle of Selectivity

The selective action of tetrathionate broth relies on the formation of tetrathionate (S₄O₆²⁻) upon the addition of an iodine-potassium iodide solution to a base medium containing sodium thiosulfate (B1220275) (Na₂S₂O₃).[1][7] Most non-Salmonella enteric bacteria, such as coliforms, are inhibited by the presence of tetrathionate.[8][9] Salmonella species, however, possess the enzyme tetrathionate reductase, encoded by the ttr gene cluster, which allows them to utilize tetrathionate as a terminal electron acceptor under anaerobic conditions, thus enabling their proliferation in this inhibitory environment.[1][4][6] The medium is further supplemented with components like bile salts and brilliant green to suppress the growth of Gram-positive bacteria and some non-target Gram-negative organisms.[1][8][9][10] Calcium carbonate is included as a buffer to neutralize acidic byproducts generated during tetrathionate reduction.[4][5][9]

Data Presentation: Performance of Tetrathionate Broth Formulations

The following table summarizes quantitative data on the recovery of Salmonella using different tetrathionate (TT) broth formulations from a study on inoculated cilantro samples. This data highlights the effectiveness of various selective enrichment protocols.

| Non-Selective Pre-enrichment (24h) | Selective Enrichment Broth | Number of Samples (n) | Salmonella Recovery Rate (%) | Reference |

| Lactose Broth | Rappaport-Vassiliadis (RV) | 13 | 77% (10/13) | [2][11] |

| Lactose Broth | Tetrathionate (TT) Broth | 13 | 69% (9/13) | [2][11] |

| Lactose Broth | TT Broth without brilliant green (TTA) | 13 | 92% (12/13) | [2][11] |

| Lactose Broth | TT Broth with lower tetrathionate and no brilliant green (TTB) | 13 | 92% (12/13) | [2][11] |

Experimental Protocols

Preparation of Tetrathionate Broth Base (FDA BAM Formulation)

This protocol is based on the formulation recommended by the U.S. Food and Drug Administration's Bacteriological Analytical Manual (BAM).

Components per Liter:

| Component | Amount |

| Polypeptone | 5.0 g |

| Bile salts | 1.0 g |

| Calcium carbonate (CaCO₃) | 10.0 g |

| Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) | 30.0 g |

| Distilled water | 1 L |

Procedure:

-

Suspend the ingredients in 1 liter of distilled water.[12]

-

Mix thoroughly and heat to boiling with frequent agitation.[12] Do not autoclave the base medium. [12] The precipitate will not completely dissolve.

-

Cool the prepared base to below 45°C.[12]

-

The base can be stored at 5-8°C until use.[12]

Preparation of Complete Tetrathionate Broth and Enrichment

Reagents:

-

Tetrathionate Broth Base (prepared as in 4.1)

-

Iodine-Potassium Iodide (I₂-KI) Solution:

-

Potassium iodide (KI): 5 g

-

Iodine (I₂): 6 g

-

Sterile distilled water: 20 mL

-

Preparation: Dissolve the potassium iodide in the sterile distilled water, then add the iodine and stir to dissolve completely.[12]

-

-

Brilliant Green Solution (0.1%):

-

Brilliant green dye: 0.1 g

-

Sterile distilled water: 100 mL

-

Preparation: Dissolve the dye in sterile distilled water.[12]

-

Procedure:

-

On the day of use, add 20 mL of the I₂-KI solution and 10 mL of the 0.1% brilliant green solution to 1 liter of the cooled Tetrathionate Broth Base.[12]

-

Mix gently to resuspend the precipitate.[12] Do not heat the medium after the addition of the iodine and brilliant green solutions. [7][12]

-

Aseptically dispense 10 mL portions into sterile test tubes (e.g., 16 x 150 mm or 20 x 150 mm).[12]

-

Inoculate the broth with the sample. For solid samples, an inoculum of approximately 1 g is recommended; for liquid samples, 1 mL can be used.[4] For pre-enriched cultures, transfer 1 mL of the pre-enrichment broth to the tetrathionate broth.[13]

-

Incubate the inoculated tubes with loosened caps (B75204) for 18-24 hours at 35-37°C or 43°C.[4][8][11] The higher incubation temperature of 43°C can further increase the selectivity for Salmonella.[5][11]

-

Following incubation, subculture a loopful of the enrichment broth onto selective and differential agar (B569324) plates, such as Xylose Lysine Deoxycholate (XLD) Agar, Hektoen Enteric (HE) Agar, or Bismuth Sulfite (BS) Agar.[4][8]

Visualizations

Biochemical Pathway of Tetrathionate Reduction

The following diagram illustrates the biochemical basis for the selective growth of Salmonella in tetrathionate broth.

References

- 1. Tetrathionate Broth Base: A Selective Enrichment Medium for Salmonella Detection - Amerigo Scientific [amerigoscientific.com]

- 2. Frontiers | Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of Tetrathionate Broth [frontiersin.org]

- 3. Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of Tetrathionate Broth (Journal Article) | OSTI.GOV [osti.gov]

- 4. dalynn.com [dalynn.com]

- 5. exodocientifica.com.br [exodocientifica.com.br]

- 6. The genetic basis of tetrathionate respiration in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cambridgeenviro.com [cambridgeenviro.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. hardydiagnostics.com [hardydiagnostics.com]

- 11. Early Recovery of Salmonella from Food Using a 6-Hour Non-selective Pre-enrichment and Reformulation of Tetrathionate Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BAM Media M145: Tetrathionate (TT) Broth | FDA [fda.gov]

- 13. Selective Enrichment Protocol for Salmonella Isolation from Surface Water [protocols.io]

Application of Potassium Tetrathionate in Iodometric Titrations: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of potassium tetrathionate (B1226582) in iodometric titrations. It includes detailed experimental protocols for the quantitative determination of tetrathionate, both alone and in the presence of thiosulfate (B1220275), along with the underlying chemical principles.

Introduction

Iodometric titrations are a cornerstone of volumetric chemical analysis, relying on the redox reaction between iodine (I₂) and an analyte. Potassium tetrathionate (K₂S₄O₆) is a sulfur-containing compound that can be accurately quantified using iodometric methods. The primary approach involves the conversion of tetrathionate into species that are readily titrated with iodine. This application note details the iodimetric determination of tetrathionate following its alkaline hydrolysis to thiosulfate and sulfite (B76179).

Principle of the Method

The core of the method lies in the stoichiometric conversion of tetrathionate in a strongly alkaline medium (typically 5 M NaOH) into thiosulfate (S₂O₃²⁻) and sulfite (SO₃²⁻).[1][2] These products are then directly titrated with a standardized iodine solution. The reactions are as follows:

Alkaline Hydrolysis: 2S₄O₆²⁻ + 6OH⁻ → 3S₂O₃²⁻ + 2SO₃²⁻ + 3H₂O

Iodometric Titration: S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻ SO₃²⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 2H⁺

In a strongly alkaline solution, the overall reaction for the titration of the hydrolysis products with iodine involves a transfer of 14 electrons per mole of the initial tetrathionate.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the iodimetric determination of tetrathionate.

| Parameter | Value | Reference |

| Determination Range for Tetrathionate | 10 - 800 µmol | [1][2] |

| Determination Range for Simultaneous Analysis | 30 - 400 µmol (for both thiosulfate and tetrathionate) | [1][2] |

| Relative Accuracy | ± 1% | [1][2] |

| Required NaOH Concentration | 5 mol/L | [1] |

| Time for Alkaline Hydrolysis | 1 - 10 minutes | [1] |

Experimental Protocols

Reagents and Apparatus

-

Reagents:

-

This compound (K₂S₄O₆) standard solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Potassium iodide (KI)

-

Iodine (I₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Starch indicator solution

-

Doubly distilled water

-

-

Apparatus:

-

pH meter with a platinum electrode and a saturated calomel (B162337) electrode

-

Magnetic stirrer

-

Burette (50 mL)

-

Pipettes

-

Erlenmeyer flasks (250 mL)

-

Preparation of Standard Solutions

-

Standard Iodine Solution (e.g., 0.1 M): Prepare by dissolving iodine and potassium iodide in water. This solution should be standardized against a primary standard like arsenic trioxide or a standardized sodium thiosulfate solution.

-

Standard Tetrathionate Solution: A standard solution can be prepared by the stoichiometric oxidation of a known concentration of sodium thiosulfate solution with an iodine solution.[1][2]

Protocol 1: Determination of this compound

This protocol describes the direct iodimetric titration of a sample containing only tetrathionate.

Methodology:

-

Pipette a known volume of the tetrathionate sample (containing 10-800 µmol of tetrathionate) into a 250 mL Erlenmeyer flask.[2]

-

Add approximately 50 mL of a 5 M sodium hydroxide solution to the flask.[1][2]

-

Allow the solution to stand for 1-10 minutes to ensure complete hydrolysis of tetrathionate to thiosulfate and sulfite.[1]

-

Titrate the resulting solution with a standardized iodine solution. The endpoint can be detected potentiometrically or by using a starch indicator.[1] When using a starch indicator, it is added near the endpoint when the solution turns a pale yellow. The endpoint is reached when the blue color of the starch-iodine complex persists.

-

Record the volume of the iodine solution used.

-

Calculate the concentration of tetrathionate in the original sample based on the stoichiometry of the reactions.

Protocol 2: Simultaneous Determination of Thiosulfate and Tetrathionate

This protocol is a two-stage process for analyzing a mixture of thiosulfate and tetrathionate.

Methodology:

Stage 1: Titration of Thiosulfate

-

Take a known volume of the sample containing both thiosulfate and tetrathionate (in the range of 30-400 µmol of each).[1][2]

-

In a neutral medium, titrate the sample with a standard iodine solution in the presence of a starch indicator.[1]

-

The endpoint is reached when the blue color of the starch-iodine complex appears, indicating the complete oxidation of thiosulfate to tetrathionate.

-

Record the volume of iodine solution used (V₁). This volume corresponds to the amount of thiosulfate in the original sample.

Stage 2: Titration of Total Tetrathionate

-

To the solution from Stage 1, add a concentrated sodium hydroxide solution to achieve a final concentration of 5 M NaOH.[1]

-

Allow the solution to stand for a few minutes for the complete hydrolysis of all tetrathionate (both original and that formed in Stage 1).

-

Continue the titration with the same standard iodine solution until the endpoint is reached (persistence of the blue color).[1]

-

Record the total volume of iodine solution used from the beginning of the titration (V₂). The volume of iodine used in this second stage is (V₂ - V₁).

-

Calculate the total amount of tetrathionate from the volume of iodine used in the second part of the titration.

-

The amount of tetrathionate in the original sample can be determined by subtracting the amount of tetrathionate formed from the initial thiosulfate from the total tetrathionate determined.

Reaction Pathways

The following diagram illustrates the chemical transformations involved in the simultaneous determination of thiosulfate and tetrathionate.

Conclusion

The iodometric titration of this compound, particularly after alkaline hydrolysis, is a robust and accurate method for its quantification. The ability to perform a simultaneous determination of thiosulfate and tetrathionate in a single sample makes this a versatile technique for various applications in research and industry, including the analysis of samples from chemical and biological processes where these sulfur compounds are present. The use of potentiometric endpoint detection can further enhance the precision of the measurements.[1]

References

Application Notes and Protocols for the Safe Handling and Storage of Potassium Tetrathionate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive standard operating procedure (SOP) for the safe handling and storage of potassium tetrathionate (B1226582) (K₂S₄O₆). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development activities.

Introduction

Potassium tetrathionate is an inorganic compound that serves various roles in scientific research, including as a reagent in analytical chemistry and in microbiological media for the selective enrichment of certain bacteria.[1][2] It is a white to off-white crystalline solid soluble in water.[1][3] While stable under recommended conditions, improper handling and storage can lead to potential hazards.[4][5] This SOP outlines the necessary precautions and procedures to mitigate risks associated with its use.

Hazard Identification and Safety Precautions

This compound is classified as an irritant, causing skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[6]

-